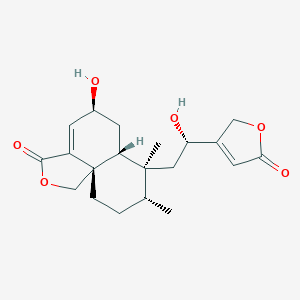

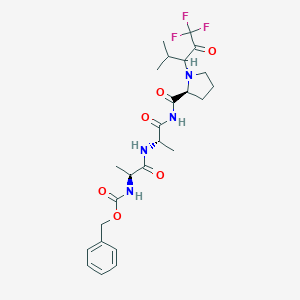

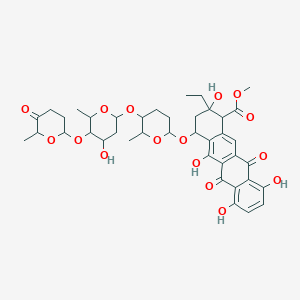

![molecular formula C10H8N2 B217112 Exo-2-(1-methoxyethenyl)bicyclo[2.2.1]heptane CAS No. 103582-42-9](/img/structure/B217112.png)

Exo-2-(1-methoxyethenyl)bicyclo[2.2.1]heptane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Exo-2-(1-methoxyethenyl)bicyclo[2.2.1]heptane is a bicyclic organic compound with a unique structure that has attracted attention in recent years for its potential applications in various fields. This compound is synthesized by the Diels-Alder reaction between methoxyethylene and norbornadiene. The resulting product is a colorless liquid with a boiling point of 91-92°C.

Mechanism of Action

The mechanism of action of exo-2-(1-methoxyethenyl)bicyclo[2.2.1]heptane is not fully understood. However, it is believed that this compound can undergo ring-opening reactions to form reactive intermediates that can participate in various chemical reactions. These reactive intermediates can also interact with biological molecules, such as enzymes and receptors, and modulate their activity.

Biochemical and Physiological Effects:

Exo-2-(1-methoxyethenyl)bicyclo[2.2.1]heptane has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. In vivo studies have shown that this compound can modulate the activity of certain receptors, such as the GABA(A) receptor. Additionally, this compound has been shown to have anticonvulsant and analgesic effects.

Advantages and Limitations for Lab Experiments

Exo-2-(1-methoxyethenyl)bicyclo[2.2.1]heptane has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has a unique structure that can be used as a building block for the synthesis of complex organic molecules. However, this compound also has limitations. It is a relatively expensive compound, and its synthesis requires specialized equipment and expertise. Additionally, its mechanism of action is not fully understood, which limits its potential applications.

Future Directions

Exo-2-(1-methoxyethenyl)bicyclo[2.2.1]heptane has several potential future directions. In the field of materials science, this compound can be used as a monomer for the synthesis of polymers with unique properties, such as high thermal stability and mechanical strength. In the field of organic synthesis, it can be used as a building block for the synthesis of complex organic molecules with unique structures and properties. In the field of medicinal chemistry, it can be investigated for its potential as a drug candidate for various diseases, such as epilepsy and pain.

In conclusion, exo-2-(1-methoxyethenyl)bicyclo[2.2.1]heptane is a bicyclic organic compound with a unique structure that has attracted attention in recent years for its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound is needed to fully understand its potential applications and mechanisms of action.

Synthesis Methods

The synthesis of exo-2-(1-methoxyethenyl)bicyclo[2.2.1]heptane can be achieved by the Diels-Alder reaction between methoxyethylene and norbornadiene. This reaction is carried out in the presence of a Lewis acid catalyst, such as aluminum chloride or zinc chloride. The reaction yields a mixture of endo and exo isomers, and the exo isomer is obtained by distillation.

Scientific Research Applications

Exo-2-(1-methoxyethenyl)bicyclo[2.2.1]heptane has been extensively studied for its potential applications in various fields. In the field of materials science, this compound has been used as a monomer for the synthesis of polymers with unique properties. In the field of organic synthesis, it has been used as a building block for the synthesis of complex organic molecules. In the field of medicinal chemistry, it has been investigated for its potential as a drug candidate.

properties

CAS RN |

103582-42-9 |

|---|---|

Product Name |

Exo-2-(1-methoxyethenyl)bicyclo[2.2.1]heptane |

Molecular Formula |

C10H8N2 |

Molecular Weight |

152.23 g/mol |

IUPAC Name |

2-(1-methoxyethenyl)bicyclo[2.2.1]heptane |

InChI |

InChI=1S/C10H16O/c1-7(11-2)10-6-8-3-4-9(10)5-8/h8-10H,1,3-6H2,2H3 |

InChI Key |

XYRFECCOFZROIJ-UHFFFAOYSA-N |

SMILES |

COC(=C)C1CC2CCC1C2 |

Canonical SMILES |

COC(=C)C1CC2CCC1C2 |

synonyms |

Exo-2-(1-methoxyethenyl)bicyclo[2.2.1]heptane |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

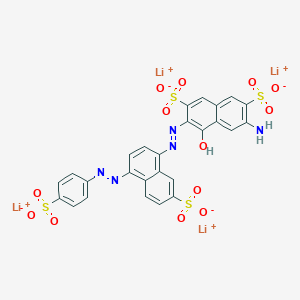

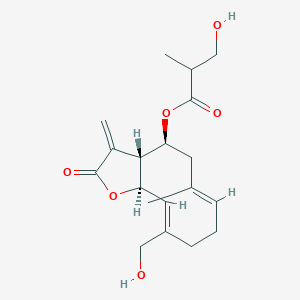

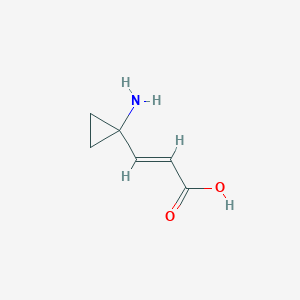

![[(5R,6R,7S,9R,10R,13S,17R)-17-(furan-3-yl)-7-hydroxy-4,4,8,10,13-pentamethyl-3-oxo-1,2,5,6,7,9,11,12,16,17-decahydrocyclopenta[a]phenanthren-6-yl] acetate](/img/structure/B217123.png)

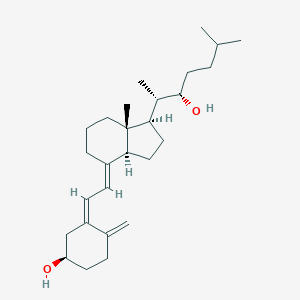

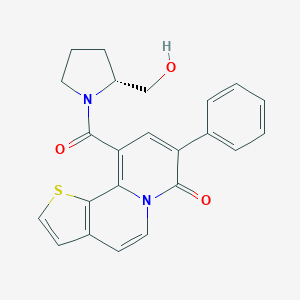

![Methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-4-(dimethylamino)-5-[[(1R,3R,5R,8S,10S,12S,14S)-5,14-dimethyl-6-oxo-2,4,9,13-tetraoxatricyclo[8.4.0.03,8]tetradecan-12-yl]oxy]-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,10-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate](/img/structure/B217127.png)

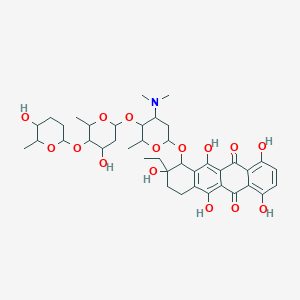

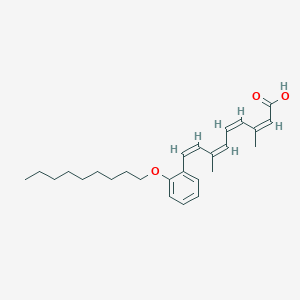

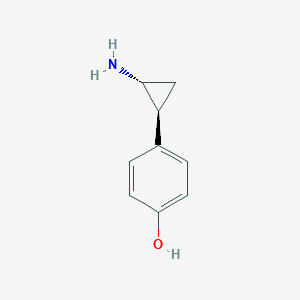

![cis-4-Hydroxytricyclo[3.1.0.0(2,6)]hexane-3-carbonitrile](/img/structure/B217133.png)